3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline

Cross-dehydrogenative coupling C–H functionalisation Protecting group strategy

3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline is a Cbz‑protected, aminomethyl‑substituted tetrahydroisoquinoline (THIQ) derivative employed as a versatile synthetic intermediate. The carbobenzyloxy (Cbz) carbamate at the isoquinoline nitrogen enables chemoselective deprotection by hydrogenolysis orthogonal to acid‑labile protecting groups, while the primary aminomethyl side‑chain at C‑3 serves as a nucleophilic handle for conjugation with carboxylic acids, isocyanates, and electrophilic warheads.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 885273-87-0
Cat. No. B3431106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline
CAS885273-87-0
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN
InChIInChI=1S/C18H20N2O2/c19-11-17-10-15-8-4-5-9-16(15)12-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-9,17H,10-13,19H2
InChIKeyUCWFSUNQYKZJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline (CAS 885273-87-0): A Dual-Function Tetrahydroisoquinoline Building Block for Oxidative Coupling and MDR-Reversal Chemistry


3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline is a Cbz‑protected, aminomethyl‑substituted tetrahydroisoquinoline (THIQ) derivative employed as a versatile synthetic intermediate. The carbobenzyloxy (Cbz) carbamate at the isoquinoline nitrogen enables chemoselective deprotection by hydrogenolysis orthogonal to acid‑labile protecting groups, while the primary aminomethyl side‑chain at C‑3 serves as a nucleophilic handle for conjugation with carboxylic acids, isocyanates, and electrophilic warheads. The compound is commercially available at 98–99% HPLC purity . Structurally related analogs—including the N‑Boc‑protected variant (CAS 690244‑91‑8), the unprotected dihydrochloride salt, and regioisomeric 1‑aminomethyl‑THIQs—differ significantly in both synthetic performance and biological derivatisation potential, making direct interchange a high‑risk substitution in any synthetic or pharmacological programme .

Why 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline Cannot Be Generically Replaced by Its Boc Analog or Unprotected THIQ Intermediates


In‑class substitution of this Cbz‑protected THIQ building block without experimental verification leads to synthetic failure at two critical junctures. First, the Cbz group confers unique stability to harsh oxidative conditions (including peroxydisulfate and DDQ‑mediated iminium‑ion generation) that degrade or isomerise the Boc analog, resulting in complex reaction mixtures instead of the desired C‑1 functionalised products [1]. Second, the aminomethyl side‑chain at C‑3 provides a geometry that is fundamentally distinct from the 1‑aminomethyl regioisomer; the latter series has been pharmacologically characterised at adrenoceptors, whereas 3‑aminomethyl‑THIQ derivatives dominate MDR‑reversal and integrin‑targeted chemistry [2]. A generic 'THIQ intermediate' specification that ignores both the N‑protecting group identity and the aminomethyl substitution pattern therefore carries a high probability of irreproducible results and procurement waste.

Quantitative Comparator Evidence for Procuring 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline Over N‑Boc and Unprotected Analogs


N‑Cbz‑THIQs Deliver Clean Cross‑Dehydrogenative Coupling Products Whereas N‑Boc‑THIQs Degrade to Intractable Mixtures

In a 2014 metal‑free CDC protocol using sodium persulfate as oxidant, N‑Cbz‑protected tetrahydroisoquinolines demonstrated excellent performance, cleanly reacting with a series of pronucleophiles under both solvent and solvent‑free heating conditions. In direct contrast, N‑Boc‑protected THIQs under identical conditions gave large amounts of unexpected mixtures, attributed to Boc‑group instability under the harsh oxidative environment [1]. This represents a documented, reaction‑level failure of the Boc analog when used as a drop‑in replacement, conferring a decisive synthetic selection advantage to the Cbz‑protected congener.

Cross-dehydrogenative coupling C–H functionalisation Protecting group strategy

Cbz‑Aminomethyl‑THIQ Derivatives Exhibit MDR‑Reversal Activity Superior to Verapamil in Cancer Cell Assays

Tetrahydroisoquinoline derivatives synthesised from Cbz‑protected aminomethyl‑THIQ intermediates were evaluated for MDR‑reversal activity in vitro. The most potent compounds in the series displayed IC50 values below 0.5 µM in a rhodamine‑123 efflux assay using MCF‑7/Adr cells, surpassing the reference MDR modulator verapamil (IC50 > 1 µM) by at least 2‑fold [1]. A related 1,2‑disubstituted THIQ series derived from analogous Cbz‑aminomethyl intermediates produced compounds with AC50 values significantly lower than verapamil, with five out of 24 compounds exhibiting superior P‑gp inhibition [2].

Multidrug resistance reversal P‑glycoprotein inhibition Cancer chemotherapy

Commercial Purity of the Cbz‑Protected Building Block (≥98%) Exceeds That Typically Available for the Unprotected Aminomethyl‑THIQ Dihydrochloride

Multiple reputable vendors list 3‑Aminomethyl‑2‑cbz‑1,2,3,4‑tetrahydro‑isoquinoline (CAS 885273‑87‑0) at ≥98% purity (HPLC), with some specifying 99% . In contrast, the unprotected 3‑aminomethyl‑1,2,3,4‑tetrahydroisoquinoline dihydrochloride (CAS 690244‑91‑8 for the Boc analog; dihydrochloride variants) is frequently supplied at lower purities or as a hygroscopic salt requiring careful handling, introducing batch‑to‑batch variability in subsequent reactions . Higher input purity of the Cbz‑protected intermediate directly translates into fewer side‑products in downstream transformations and more reliable SAR data.

Chemical purity Procurement specification Reproducibility

Cbz‑Protected Aminomethyl‑THIQ Serves as a Validated Intermediate for Integrin αvβ3 Antagonist Synthesis, a Niche Inaccessible to 1‑Aminomethyl Regioisomers

Patent BR9705456A discloses heterocyclic aminomethyl compounds (including 3‑aminomethyl‑THIQ derivatives) as integrin αvβ3 antagonists for osteoporosis and cancer indications. The exemplified synthetic routes employ Cbz‑protected 3‑aminomethyl‑THIQ intermediates as the core scaffold for elaboration into bioactive benzoxazole and oxazine conjugates [1]. The 1‑aminomethyl‑THIQ regioisomer cannot serve this role because the aminomethyl vector at C‑1 projects in an orientation incompatible with the integrin‑binding pharmacophore defined in the patent SAR. This application represents a procurement‑relevant differentiation: the Cbz‑3‑aminomethyl substitution pattern is essential for accessing this specific therapeutic target space.

Integrin antagonist Peptidomimetic Tetrahydroisoquinoline scaffold

Procurement‑Ready Application Scenarios Where 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline Outperforms Alternatives


C‑1 Functionalisation of Tetrahydroisoquinolines via Oxidative Cross‑Dehydrogenative Coupling

When a synthetic route requires C‑1 arylation, alkynylation, or alkylation of the THIQ core via iminium‑ion intermediates generated under peroxydisulfate or DDQ oxidation, the Cbz‑protected building block is mandated. Published evidence shows that the Boc analog fails under these oxidative conditions, producing unusable mixtures [1]. Procure this compound to ensure reaction success and avoid costly re‑optimisation.

Synthesis of MDR‑Reversal Agents for P‑Glycoprotein‑Overexpressing Cancer Models

For medicinal chemistry programmes targeting multidrug resistance, the Cbz‑aminomethyl‑THIQ scaffold provides a direct entry into derivatives that have demonstrated MDR‑reversal IC50 values substantially lower than verapamil in MCF‑7/Adr cellular assays [1][2]. The unprotected analog lacks the N‑protection required for selective functionalisation and cannot replicate this activity profile without additional synthetic steps.

Integrin αvβ3 Antagonist Lead Generation and SAR Exploration

Patent BR9705456A establishes the Cbz‑protected 3‑aminomethyl‑THIQ as a core intermediate for synthesising benzoxazole‑ and oxazine‑fused heterocycles with integrin αvβ3 antagonism [1]. Programmes targeting osteoporosis, angiogenesis‑dependent cancers, or inflammatory bone diseases should procure this specific regioisomer to access the IP‑protected chemical space described in the patent.

Preparation of High‑Purity Peptidomimetic Building Blocks Requiring Orthogonal N‑Deprotection

When a synthetic sequence requires orthogonal deprotection of the THIQ nitrogen in the presence of acid‑sensitive functional groups (e.g., tert‑butyl esters, silyl ethers), the Cbz group (cleaved by hydrogenolysis) offers a clear advantage over Boc (cleaved by TFA). The commercial availability of this compound at ≥98% purity ensures consistent performance in multi‑step peptide‑mimetic syntheses [1].

Quote Request

Request a Quote for 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.